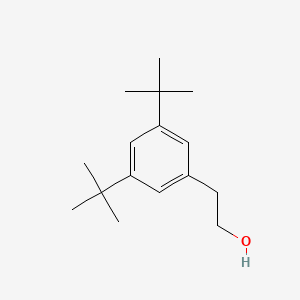
2-(3,5-Di-tert-butylphenyl)ethanol
概要
説明
2-(3,5-Di-tert-butylphenyl)ethanol is a chemical compound characterized by a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an ethyl alcohol group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 2-(3,5-di-tert-butylphenyl)acetic acid or the Grignard reaction involving 3,5-di-tert-butylbenzene and ethyl magnesium bromide followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. The reaction conditions involve high pressure and temperature, using catalysts such as palladium on carbon (Pd/C).
化学反応の分析
Types of Reactions: 2-(3,5-Di-tert-butylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reactions with halogens or other electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of halogenated derivatives or other substituted phenyl compounds.
科学的研究の応用
2-(3,5-Di-tert-butylphenyl)ethanol is utilized in various scientific research fields:
Chemistry: As an antioxidant in organic synthesis to prevent unwanted oxidation reactions.
Biology: In studies related to oxidative stress and aging.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of polymers and coatings to enhance stability and longevity.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are related to cellular respiration and metabolic processes.
類似化合物との比較
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
3,5-Di-tert-butylphenol
特性
IUPAC Name |
2-(3,5-ditert-butylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11,17H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUDPUPBDUULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CCO)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















